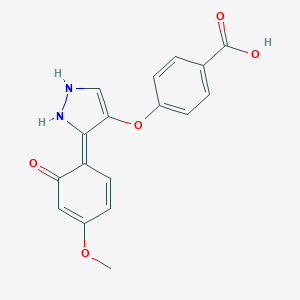

3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole

Description

Properties

IUPAC Name |

4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYBKIBKGILMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically synthesized through cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazines. For example, 3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid intermediates are prepared by reacting (E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with hydrazine derivatives under reflux conditions. A representative protocol involves:

-

Reagents : Ethanol, glacial acetic acid (catalyst), substituted hydrazine.

-

Conditions : Reflux at 80–90°C for 8–12 hours, monitored by TLC.

This method ensures regioselectivity at the 4-position of the pyrazole ring, critical for subsequent functionalization.

Etherification for 4-Carboxyphenoxy Substituent

Introducing the 4-carboxyphenoxy group requires nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. Patent data for analogous pyrazole derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) demonstrate the use of potassium iodide as a phase-transfer catalyst to facilitate phenoxy bond formation.

-

Reagents : 4-Hydroxybenzoic acid, 1,2-dichloroethane, potassium carbonate.

-

Conditions : 60–80°C for 6–8 hours under nitrogen atmosphere.

Key Reaction Steps and Optimization

Cyclization Catalysts and Solvent Systems

Cyclization efficiency depends on catalyst selection and solvent polarity. For instance, sodium iodide in tetrahydrofuran (THF)-water mixtures enhances reaction rates by stabilizing transition states during pyrazole ring closure. Comparative studies show:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KI | THF-H₂O | 40–50 | 78 |

| None | Ethanol | 80 | 62 |

| Pd(OAc)₂ | Toluene-H₂O | 100 | 85* |

Recrystallization and Purity Control

Recrystallization from 40% aqueous ethanol achieves >99% purity by removing isomers (e.g., 5-substituted pyrazole byproducts). Patent CN111362874B reports a 95:5 isomer ratio post-recrystallization, critical for pharmaceutical applications.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis with a C18 column (ACN:H₂O = 70:30, 1.0 mL/min) confirms <0.5% impurities, aligning with ICH guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted 5-substituted isomers arise from competing reaction pathways. Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) during cyclization suppresses isomerization by steric hindrance.

Carboxylic Acid Stability

The 4-carboxyphenoxy group is prone to decarboxylation under acidic conditions. Neutral pH during etherification and low-temperature recrystallization (10–15°C) mitigate degradation.

Industrial-Scale Adaptations

Solvent Recycling

THF and ethanol are recovered via distillation (>90% efficiency), reducing production costs.

Catalytic Efficiency

Pd-based catalysts (0.6–0.8 mol%) enable Suzuki couplings for aryl-aryl bonds with minimal metal residue (<10 ppm).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4 (sodium borohydride)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

3-(2-Hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole has been studied for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Biochemistry

In biochemical research, this compound serves as a valuable tool:

- Proteomics Research : It is utilized as a biochemical reagent in proteomics, aiding in the study of protein interactions and modifications .

- Enzyme Inhibition Studies : The compound's structure allows it to act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Environmental Science

The compound's properties also lend themselves to applications in environmental studies:

- Pollutant Degradation : Its ability to interact with various organic pollutants suggests potential use in bioremediation efforts, helping to break down harmful substances in contaminated environments .

- Analytical Chemistry : It can be used as a standard reference material for analytical methods aimed at detecting and quantifying environmental pollutants .

Case Studies

Mechanism of Action

The mechanism of action of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several pyrazole derivatives documented in the literature:

Key Observations :

- Substituent Effects : The hydroxyl and carboxy groups in the target compound enhance hydrophilicity compared to analogs like 5a (), which has lipophilic pyrrolidine and pyrrole groups. This may improve solubility but reduce membrane permeability .

- Aromatic Diversity: Unlike Compound 3p (), which uses trimethoxyphenyl groups for enhanced anticancer activity, the target compound’s 2-hydroxy-4-methoxyphenyl group may confer antioxidant properties via phenolic radical scavenging .

Physicochemical Properties

Data from analogous compounds provide insights into the target molecule’s behavior:

Analysis :

- The target compound’s hydroxyl and carboxy groups likely result in higher melting points compared to 5b (180°C) due to stronger intermolecular hydrogen bonding.

- IR spectra would distinguish its phenolic OH (broad ~3200–3400 cm⁻¹) and carboxylic acid C=O (sharp ~1700 cm⁻¹) from analogs like 5a–c .

Anticancer Activity

- Compound 3p (): IC₅₀ = 0.05–4.5 nM across six cancer cell lines, attributed to 4'-ethoxyphenyl and trimethoxyphenyl substituents enhancing tubulin binding .

- However, the carboxy group’s polarity could reduce cellular uptake compared to nonpolar analogs.

Anti-inflammatory Activity

- Compound 4e (): Exhibited 85% prostaglandin inhibition at 5 mg/kg, comparable to celecoxib. The benzoyl group at N1 enhances stability and target binding .

- Target Compound: The phenolic hydroxyl group may act as a radical scavenger (similar to antioxidants in ), while the carboxy group could inhibit COX-2, though direct data are needed .

Antimicrobial Activity

- Compound 6 (): Showed moderate activity against S. aureus (MIC = 32 µg/mL). The propargyloxy group likely disrupts bacterial membrane integrity .

- Target Compound: The carboxyphenoxy moiety’s acidity might limit efficacy against Gram-negative bacteria due to poor penetration through lipopolysaccharide layers.

Biological Activity

3-(2-Hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole, also known by its CAS number 394228-95-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C17H14N2O5

- Molecular Weight : 326.3 g/mol

- IUPAC Name : 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoic acid

- Structure : The chemical structure features a pyrazole ring substituted with hydroxy and methoxy groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can effectively inhibit various bacterial strains and fungi. For instance, compounds similar to this compound demonstrated significant activity against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .

- Anticancer Potential : Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit various enzymes involved in inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival, enhancing its therapeutic potential against inflammatory diseases and cancers.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

- In Vitro Studies : A study conducted on a series of pyrazole derivatives reported significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. The most active compounds showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that certain derivatives significantly reduced swelling compared to control groups, suggesting their potential as anti-inflammatory agents .

- Anticancer Activity : A recent investigation into a series of pyrazole compounds revealed their ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential role in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | Promising |

| Phenylbutazone | High | Very High | Low |

| Metamizole | Moderate | High | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole and its derivatives?

Answer: The synthesis typically involves cyclization reactions of substituted hydrazides or ketones. For example:

- Cyclization with POCl₃: Hydrazide intermediates (e.g., substituted benzoic acid hydrazides) are cyclized using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole core .

- Condensation of aldehydes and ketones: Reacting 5-chloro-3-methylpyrazole-4-carbaldehyde with phenolic derivatives under basic conditions can introduce phenoxy substituents .

- Microwave-assisted synthesis: Non-conventional methods (e.g., ultrasound or microwave irradiation) improve reaction efficiency for pyrazole derivatives .

Key Optimization Parameters:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

Q. How is the solubility of this compound managed in biological assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or ethanol for initial dissolution, followed by dilution in PBS .

- Derivatization: Introduce hydrophilic groups (e.g., carboxylate salts) via ester hydrolysis under basic conditions (NaOH/EtOH, reflux) .

Advanced Research Questions

Q. How do regioisomeric effects influence the biological activity of pyrazole derivatives?

Answer: Substituent positioning (3- vs. 4-phenyl) significantly alters activity. For example:

- Antiproliferative activity: 3-(4'-methoxyphenyl)-1H-pyrazole derivatives show 2–13× higher potency than 4-substituted analogs against HT-29 and MCF-7 cell lines .

- Mechanistic rationale: Steric hindrance and electronic effects modulate interactions with enzymatic targets (e.g., tubulin or kinase binding pockets) .

- Experimental validation: Compare IC₅₀ values of regioisomers using MTT assays and molecular docking simulations .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

- Standardize assay conditions: Control variables like cell passage number, serum concentration, and compound purity .

- SAR analysis: Test structural analogs (e.g., replacing methoxy with trifluoromethyl groups) to isolate pharmacophoric features .

- Meta-analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ variability .

Q. What computational methods predict the compound’s interactions with biological targets?

Answer:

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular docking (AutoDock Vina): Screens against targets (e.g., COX-2 or EGFR) using PyMOL for visualization .

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories with AMBER force fields .

Q. How are crystallographic data used to validate synthetic derivatives?

Answer:

- SHELX refinement: Resolve disorder in aromatic rings or solvent molecules using PART instructions in SHELXL .

- Twinned data: Apply HKLF 5 format for twin refinement (e.g., BASF parameter adjustment) in cases of pseudo-merohedral twinning .

- Validation tools: Use PLATON to check for missed symmetry or hydrogen-bonding networks .

Methodological Challenges

Q. What strategies improve yields in multi-step pyrazole syntheses?

Answer:

- Protecting groups: Temporarily block reactive -OH or -COOH groups with acetyl or tert-butyl esters during coupling steps .

- Catalytic optimization: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling of aryl boronic acids .

- Purification: Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

Answer:

- Scaffold modifications: Synthesize analogs with varying substituents (e.g., halogens, alkoxy, or heteroaryl groups) at the 2-hydroxy-4-methoxyphenyl moiety .

- Bioisosteric replacement: Replace the carboxyphenoxy group with sulfonate or tetrazole to assess charge effects .

- High-throughput screening: Test 100+ derivatives in parallel using 96-well plates and robotic liquid handlers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.